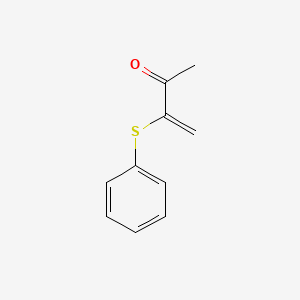
Mandelonitrile, pentachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelonitrile, pentachloro- is a derivative of mandelonitrile, which is a cyanohydrin derivative of benzaldehyde This compound is characterized by the presence of five chlorine atoms attached to the mandelonitrile structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mandelonitrile, pentachloro- can be synthesized through the reaction of benzaldehyde with sodium cyanide in the presence of hydrochloric acid. The reaction typically involves dissolving benzaldehyde in ethyl acetate, followed by stirring and reacting with an aqueous solution of sodium cyanide. The pH of the solution is adjusted using hydrochloric acid. After the reaction is complete, the mixture is allowed to stand and layer, and the ethyl acetate is recovered from the upper layer to obtain mandelonitrile .
Industrial Production Methods
The industrial production of mandelonitrile, pentachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Mandelonitrile, pentachloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to substitute the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines such as phenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mandelonitrile, pentachloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mécanisme D'action
The mechanism of action of mandelonitrile, pentachloro- involves its interaction with specific molecular targets and pathways. For example, in the hydrogenation process, the compound undergoes a two-step reaction to form primary amines via a primary aldimine intermediate . The presence of chlorine atoms can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mandelonitrile: The parent compound without chlorine atoms.
Mandelic Acid: The oxidized form of mandelonitrile.
Phenylacetonitrile: A related nitrile compound.
Uniqueness
Mandelonitrile, pentachloro- is unique due to the presence of multiple chlorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Numéro CAS |
21727-09-3 |
|---|---|
Formule moléculaire |
C8H2Cl5NO |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-hydroxy-2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H2Cl5NO/c9-4-3(2(15)1-14)5(10)7(12)8(13)6(4)11/h2,15H |
Clé InChI |
SMARLDCRQUMZJR-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




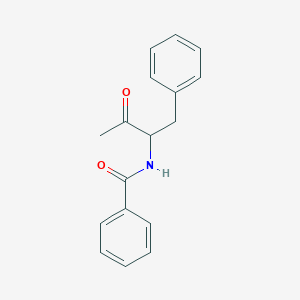
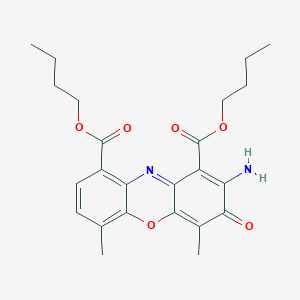
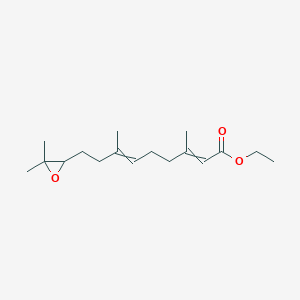

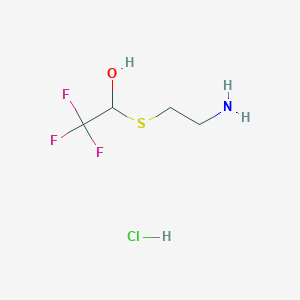
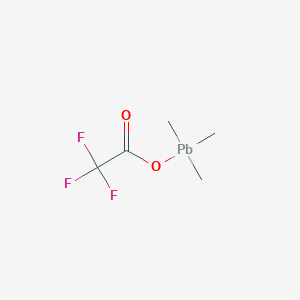

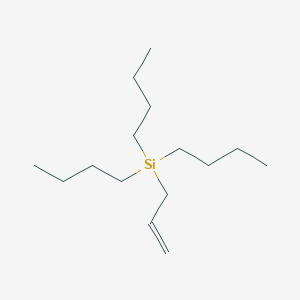
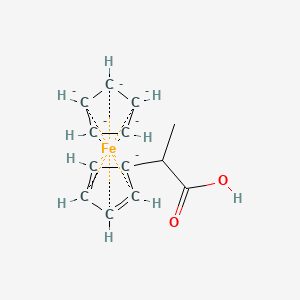

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
